(4-Isobutyrylphenyl)boronic acid
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Overview
Description
(4-Isobutyrylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an isobutyryl group at the para position
Mechanism of Action
Target of Action
The primary target of (4-Isobutyrylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Biochemical Analysis
Biochemical Properties
This interaction leads to their utility in various sensing applications .
Cellular Effects
Boronic acids have been shown to interact with proteins and are used for cell labeling . They have also been used in polymers for the controlled release of insulin .
Molecular Mechanism
Boronic acids are known to form dynamic covalent bonds with diols, which can impart self-healing properties to hydrogels, organic gels, elastomers, and plastics .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and easy to handle, making them important to organic synthesis .
Metabolic Pathways
Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutyrylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Isobutyrylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Isobutyrylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the isobutyryl group, making it less sterically hindered.
4-Formylphenylboronic Acid: Contains a formyl group instead of an isobutyryl group, affecting its reactivity and applications.
Uniqueness
(4-Isobutyrylphenyl)boronic acid is unique due to the presence of the isobutyryl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a crucial role.
Properties
IUPAC Name |
[4-(2-methylpropanoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUNNCDOCRSHJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611202 |
Source
|
Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186498-27-1 |
Source
|
Record name | [4-(2-Methylpropanoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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